molecular formula C17H13ClN2O4 B12184936 methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12184936
M. Wt: 344.7 g/mol
InChI Key: HQFPPQMPWCVROA-UHFFFAOYSA-N
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Description

Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may yield dihydropyridazines .

Scientific Research Applications

Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
  • Methyl 5-((3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

Uniqueness

Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs .

Properties

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

methyl 5-[[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C17H13ClN2O4/c1-23-17(22)15-8-6-13(24-15)10-20-16(21)9-7-14(19-20)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3

InChI Key

HQFPPQMPWCVROA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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